7-Hydroxy-2-trifluoromethylbenzothiazole (CAS 1261545-10-1): A Technical Guide on Synthesis, Properties, and Medicinal Applications
7-Hydroxy-2-trifluoromethylbenzothiazole (CAS 1261545-10-1): A Technical Guide on Synthesis, Properties, and Medicinal Applications
Executive Summary
In the modern landscape of medicinal chemistry and molecular imaging, the strategic incorporation of fluorine is a cornerstone of rational drug design. As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds that offer both metabolic resilience and versatile functionalization. 7-Hydroxy-2-trifluoromethylbenzothiazole (CAS 1261545-10-1) is a prime example of such a privileged building block. Combining the lipophilic stability of a trifluoromethyl group with the synthetic utility of a phenolic hydroxyl, this compound is extensively utilized in the development of PET imaging agents, kinase inhibitors, and neuroprotective therapeutics. This whitepaper details its physicochemical profile, mechanistic rationale, and field-validated synthetic workflows.
Chemical Identity and Physicochemical Profiling
Before deploying any building block in a synthetic campaign, a rigorous understanding of its physicochemical parameters is required. The table below summarizes the core identifiers and quantitative data for CAS 1261545-10-1[1].
Table 1: Physicochemical and Identifier Data
| Property | Value |
| Chemical Name | 2-(Trifluoromethyl)benzo[d]thiazol-7-ol |
| CAS Registry Number | 1261545-10-1 |
| Molecular Formula | C₈H₄F₃NOS |
| Molecular Weight | 219.18 g/mol |
| SMILES String | OC1=CC=CC2=C1SC(=N2)C(F)(F)F |
| Structural Class | Fluorinated Benzothiazole |
Mechanistic Rationale in Drug Design
Why do we choose this specific substitution pattern over unfunctionalized benzothiazoles?
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The 2-Trifluoromethyl Effect: Placing a CF₃ group at the 2-position significantly lowers the pKa of the adjacent thiazole nitrogen via strong electron withdrawal. This reduced basicity minimizes off-target hERG channel liabilities (a common cause of cardiotoxicity). Furthermore, the CF₃ group increases the overall lipophilicity (LogP) and metabolic stability of the scaffold, which is critical for achieving blood-brain barrier (BBB) penetration in neuro-oncology and neurodegenerative disease targets[2].
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The 7-Hydroxyl Handle: While 6-hydroxyl derivatives (like the Pittsburgh Compound B analogs) are common, the 7-hydroxyl group provides a distinct steric environment. It acts as an orthogonal synthetic handle for etherification, allowing researchers to attach polyethylene glycol (PEG) linkers, radioisotope-bearing moieties (e.g., ¹⁸F-fluoroethyl groups for PET imaging), or to design cleavable prodrugs[3][4].
Figure 1: Structure-Activity Relationship (SAR) logic for CAS 1261545-10-1.
Synthetic Methodologies and Experimental Workflows
Synthesizing 2-trifluoromethylbenzothiazoles traditionally involves the condensation of 2-aminothiophenols with trifluoroacetic acid derivatives[5]. However, accessing the specific 7-hydroxy isomer requires a regiocontrolled approach starting from a pre-functionalized aniline to prevent the formation of unwanted regioisomers.
Self-Validating Protocol: De Novo Synthesis of CAS 1261545-10-1
The following three-step workflow ensures regiochemical fidelity by utilizing a methoxy protecting group that survives the harsh cyclization conditions before being cleanly cleaved[6].
Step 1: Trifluoroacetylation of 2-Bromo-3-methoxyaniline
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Causality/Rationale: We convert the basic amine into an electron-deficient amide, priming the adjacent bromide for transition-metal-catalyzed cross-coupling. Trifluoroacetic anhydride (TFAA) is selected over trifluoroacetyl chloride to avoid generating highly corrosive HCl gas, which could degrade the substrate.
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Procedure:
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Dissolve 2-bromo-3-methoxyaniline (2.57 g, 10.77 mmol) and triethylamine (4.51 mL, 32.3 mmol) in anhydrous dichloromethane (DCM, 30 mL) at -78 °C under a nitrogen atmosphere.
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Add TFAA (3.0 mL, 22 mmol) dropwise to control the exothermic acylation.
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Allow the reaction to warm to room temperature and stir for 18 hours.
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Validation Check: Pour the mixture into water (40 mL) and extract with DCM. Purify via silica gel chromatography. GC-MS must confirm the intermediate N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroacetamide (Yield: ~92%, GCMS m/z 297, 299)[6].
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Step 2: Ullmann-Type Thio-Cyclization
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Causality/Rationale: Intramolecular C-S bond formation is achieved using a sulfur surrogate (Na₂S) and a copper catalyst. The electron-withdrawing trifluoroacetamide lowers the activation energy for the reductive elimination step, facilitating the displacement of the aryl bromide[5].
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Procedure:
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Combine the intermediate from Step 1 (1.0 eq) with Na₂S (2.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) in anhydrous DMF.
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Heat the sealed vessel to 110 °C for 12 hours.
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Validation Check: LC-MS analysis of the crude mixture should indicate the formation of 7-methoxy-2-(trifluoromethyl)benzo[d]thiazole. Isolate the product via standard aqueous workup and column chromatography.
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Step 3: Demethylation
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Causality/Rationale: Boron tribromide (BBr₃) is the reagent of choice for aryl methyl ether cleavage. Its strong Lewis acidity allows for coordinate covalent bond formation with the ether oxygen, activating the adjacent methyl group for nucleophilic attack by bromide, ensuring complete conversion without hydrolyzing the CF₃ group.
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Procedure:
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Dissolve the methoxy intermediate in anhydrous DCM at -78 °C.
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Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Validation Check: Carefully quench with saturated NaHCO₃ at 0 °C (Caution: highly exothermic). Extract with EtOAc. ¹H NMR must show the disappearance of the methoxy singlet (~3.9 ppm) and the appearance of a broad phenolic OH peak, confirming the synthesis of CAS 1261545-10-1.
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Figure 2: Three-step self-validating synthetic workflow for CAS 1261545-10-1.
Downstream Application: Functionalization for Drug Conjugation
To utilize CAS 1261545-10-1 in medicinal chemistry, researchers frequently alkylate the 7-hydroxyl group to append pharmacophores or imaging tags.
Table 2: Reaction Optimization Parameters for O-Alkylation
| Parameter | Optimal Condition | Causality / Rationale |
| Base | K₂CO₃ (2.5 eq) | Deprotonates the phenol (pKa ~9) without risking CF₃ hydrolysis. |
| Solvent | Anhydrous DMF | Polar aprotic nature accelerates Sₙ2 kinetics by leaving the nucleophile unsolvated. |
| Temperature | 60 °C | Balances the reaction rate while minimizing elimination (E2) side-reactions of the alkyl halide. |
| Time | 6 hours | Ensures >95% conversion based on LC-MS monitoring. |
Protocol: Base-Mediated O-Alkylation
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Dissolve CAS 1261545-10-1 (1.0 eq) in anhydrous DMF.
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Add anhydrous K₂CO₃ (2.5 eq) and stir for 15 minutes at room temperature to generate the highly nucleophilic phenoxide anion.
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Add the desired alkyl halide (e.g., 1-bromo-2-fluoroethane for PET tracer precursors, 1.2 eq).
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Heat to 60 °C for 6 hours.
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Validation Check: Monitor by TLC (Hexanes/EtOAc). The conjugated product will be significantly less polar than the starting phenol. Isolate via aqueous workup and recrystallization.
Conclusion
7-Hydroxy-2-trifluoromethylbenzothiazole (CAS 1261545-10-1) is a highly versatile, privileged scaffold that bridges the gap between structural stability and synthetic flexibility. By understanding the causal relationships between its structural features (the lipophilic CF₃ group and the reactive 7-OH handle) and utilizing regiocontrolled, self-validating synthetic protocols, researchers can rapidly deploy this building block in the discovery of next-generation therapeutics and diagnostic imaging agents.
References
Sources
- 1. CAS: 1261545-10-1 | CymitQuimica [cymitquimica.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 112970-44-2 | 2-Bromo-3-methoxyaniline | Aryls | Ambeed.com [ambeed.com]
